4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester
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Overview
Description
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis, which is considerably accelerated at physiological ph, could influence its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This makes the compound a valuable building block in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(N-isopropylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Research: Investigated for its potential in drug delivery systems and as a probe for biological studies.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and isopropylaminomethyl groups.
4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the isopropylaminomethyl group.
3-(N-Isopropylaminomethyl)phenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group.
Uniqueness
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is unique due to the presence of both the fluoro and isopropylaminomethyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can enhance the compound’s stability and its ability to participate in specific types of reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXRHFINZUGIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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